molecular formula C9H9N3O2 B3042172 1-Ethyl-5-nitro-1H-indazole CAS No. 5228-51-3

1-Ethyl-5-nitro-1H-indazole

Cat. No.: B3042172
CAS No.: 5228-51-3
M. Wt: 191.19 g/mol
InChI Key: OMCQGSFMKUKHLW-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an ethyl group at the first position and a nitro group at the fifth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines.

    Medicine: Due to its biological activities, 1-Ethyl-5-nitro-1H-indazole is being explored as a potential therapeutic agent. It has been studied for its anti-inflammatory and analgesic properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.

Safety and Hazards

While specific safety and hazard information for 1-Ethyl-5-nitro-1H-indazole is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Indazole-containing derivatives, including 1-Ethyl-5-nitro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their wide variety of biological properties. It is suggested that the medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions .

Preparation Methods

The synthesis of 1-Ethyl-5-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the nitration of 1-ethylindazole. The reaction typically employs a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.

Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-ethyl-2-nitrobenzylamine with hydrazine can lead to the formation of this compound under suitable conditions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity, employing catalysts such as copper or palladium complexes.

Chemical Reactions Analysis

1-Ethyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions. For example, reaction with alkoxides can lead to the formation of alkoxy derivatives.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 1-ethyl-5-amino-1H-indazole, while oxidation of the ethyl group results in 5-nitro-1H-indazole-1-carboxylic acid.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit certain enzymes, disrupting cellular processes and leading to cell death. The exact pathways and molecular targets involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-Ethyl-5-nitro-1H-indazole can be compared with other indazole derivatives, such as:

    1-Methyl-5-nitro-1H-indazole: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar biological activities but may differ in potency and selectivity.

    1-Ethyl-3-nitro-1H-indazole: The nitro group is at the third position instead of the fifth. This positional isomer may have different chemical reactivity and biological properties.

    5-Nitro-1H-indazole: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-9-4-3-8(12(13)14)5-7(9)6-10-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCQGSFMKUKHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310022
Record name 1-Ethyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-51-3
Record name 1-Ethyl-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5228-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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